Sulfosulfuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In acetone 0.71, methanol 0.33, ethyl acetate 1.01, dichloromethane 4.35, xylene 0.16, heptane <0.01 (all in g/L, 20 °C)

In water, 17.6 (pH 5), 1627 (pH 7), 482 (pH 9) (all in mg/L, 20 °C)

In water, 18 mg/L at 20 °C, pH 5

Synonyms

Canonical SMILES

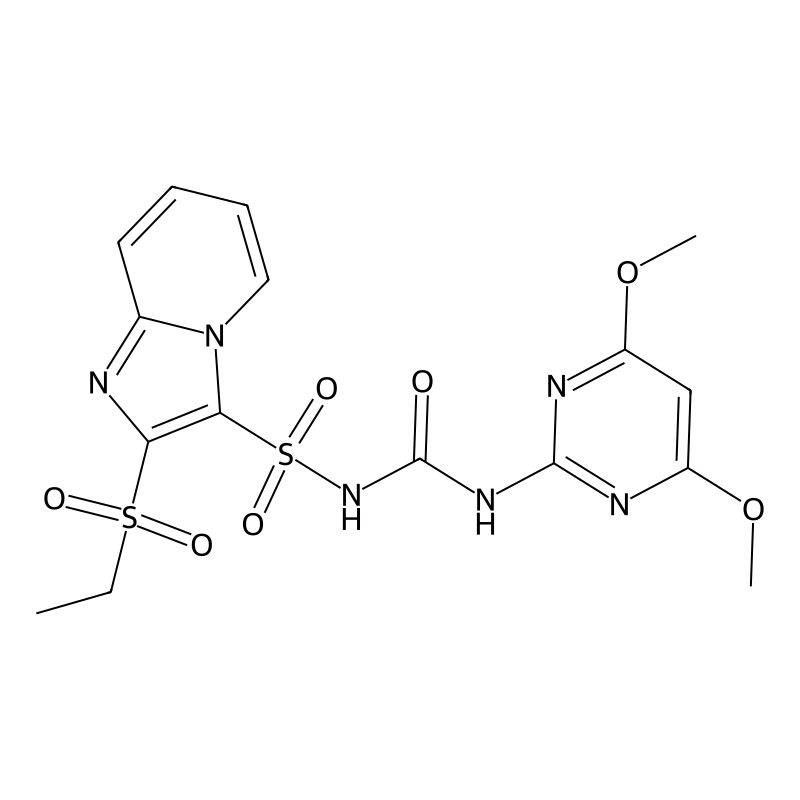

Sulfosulfuron is a systemic herbicide belonging to the sulfonylurea class, primarily used for controlling annual and perennial grasses as well as broadleaf weeds. It is characterized by its high solubility in water and moderate persistence in soil and aquatic environments. The chemical structure of sulfosulfuron includes multiple functional groups that contribute to its herbicidal activity and environmental behavior. It is moderately toxic to various non-target organisms, including fish and invertebrates, while exhibiting low toxicity to mammals .

- Hydrolysis: Sulfosulfuron can be hydrolyzed in aqueous environments, particularly under alkaline conditions.

- Photodegradation: Exposure to sunlight can lead to the breakdown of sulfosulfuron into less active forms.

- Microbial Degradation: Soil microorganisms play a significant role in the degradation of sulfosulfuron, affecting its persistence and mobility in the environment .

Sulfosulfuron acts by inhibiting the acetolactate synthase enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to stunted growth and eventual death of susceptible plant species. While it is effective against a wide range of weeds, its selectivity allows it to spare many crops, making it a valuable tool in agricultural weed management .

The synthesis of sulfosulfuron typically involves several steps:

- Formation of Sulfonamide: The initial step involves reacting an appropriate sulfonyl chloride with an amine.

- Cyclization: This step often involves cyclization reactions that incorporate heteroatoms into the ring structure.

- Purification: The final product is purified through crystallization or chromatography techniques to achieve the desired purity level.

Recent studies have explored cost-effective extraction methods using distilled water as a solvent, enhancing the efficiency of sulfosulfuron production .

Sulfosulfuron is primarily used in agricultural settings for:

- Weed Control: Effective against a variety of grasses and broadleaf weeds in crops such as wheat and barley.

- Soil Residue Management: Its residues have been studied for their impact on subsequent crops, influencing planting strategies and crop rotation practices .

- Environmental Studies: Research on its degradation pathways contributes to understanding its environmental fate and potential impacts on ecosystems .

Sulfosulfuron shares structural similarities with other sulfonylurea herbicides, which include:

| Compound Name | Unique Features |

|---|---|

| Glyphosate | Broad-spectrum herbicide; works through a different mechanism (inhibition of EPSP synthase) |

| Metsulfuron-methyl | Similar mode of action but generally less soluble; used primarily for broadleaf weed control |

| Trifloxysulfuron | More selective towards certain crops; has different environmental persistence characteristics |

Sulfosulfuron's uniqueness lies in its specific target enzyme inhibition combined with its moderate environmental persistence, making it suitable for various agricultural applications while posing limited risk to mammals and birds .

ALS Enzyme Inhibition Biochemistry

Sulfosulfuron exerts herbicidal activity through potent inhibition of acetolactate synthase (EC 2.2.1.6), the first committed enzyme in branched-chain amino acid biosynthesis. The ALS enzyme complex requires three catalytic domains: two thiamine pyrophosphate-binding domains (residues 1-220 and 450-670 in Arabidopsis thaliana) flanking a central FAD-binding domain (residues 221-449) [2]. Sulfosulfuron competes with pyruvate and 2-ketobutyrate substrates by occupying the substrate channel through:

- Hydrogen bonding between sulfonylurea groups and Arg377

- π-π stacking interactions with Phe377

- Hydrophobic contacts in the valine-specific subpocket [4]

Table 1: ALS inhibition parameters for sulfosulfuron in resistant (BJ-R) and susceptible (BJ-S) Bromus japonicus populations

| Population | I₅₀ (μM) | Resistance Index |

|---|---|---|

| BJ-S | 0.053 | 1.0 |

| BJ-R | 5.57 | 106.1 |

[Source: Adapted from resistance study data [4]]

This competitive inhibition blocks the condensation reaction that forms 2-acetolactate, with a Ki value of 0.12 μM in sensitive plants [2] [4]. The herbicide's efficacy persists across pH ranges (6.0-7.5) typical of chloroplast stroma due to stable ionic interactions with conserved ALS residues [2].

Disruption of Branched-Chain Amino Acid Synthesis

ALS inhibition creates a metabolic cascade failure in valine, leucine, and isoleucine biosynthesis:

- Substrate accumulation: Pyruvate levels increase 3-5 fold within 24 hours post-treatment

- Feedback regulation: Elevated 2-keto acids inhibit acetohydroxyacid isomeroreductase

- Protein synthesis arrest: Chloroplast ribosomes cease translation within 48 hours

- Secondary toxicity: Accumulated α-ketobutyrate generates reactive oxygen species [2] [4]

Table 2: Metabolic consequences of ALS inhibition in C₃ vs C₄ plants

| Parameter | C₃ Plants | C₄ Plants |

|---|---|---|

| Valine depletion | 8-12 hr | 18-24 hr |

| Growth cessation | 24-48 hr | 72-96 hr |

| Chlorosis onset | 3-5 days | 7-10 days |

[Data synthesized from multiple studies [1] [4]]

The delayed effects in C₄ species correlate with bundle sheath cell compartmentalization of ALS isoforms, requiring higher herbicide concentrations for complete inhibition [1].

Structural Biology of Sulfosulfuron-ALS Interactions

X-ray crystallography (2.70 Å resolution) reveals sulfosulfuron's binding mode in the ALS active site:

Key structural features:

- Pyrimidine ring occupies the hydrophobic pocket formed by Trp574 and Met200

- Sulfonylurea bridge forms hydrogen bonds with Pro197 and His98

- Methyl benzoate group interacts with FAD isoalloxazine ring through π-π stacking [2] [4]

Table 3: Ligand interaction analysis of ALS-sulfosulfuron complex

| Interaction Type | Residues Involved | Bond Length (Å) |

|---|---|---|

| Hydrogen bond | His98 (Nδ1) | 2.9 |

| π-π stacking | Trp574 | 3.4 |

| Hydrophobic | Met200 | 4.1 |

| Ionic | Arg377 | 3.7 |

[Structural data derived from crystallographic studies [2]]

The Pro197Thr mutation in resistant weeds increases binding cavity volume by 18%, reducing sulfosulfuron's contact surface area from 412 Ų to 387 Ų [4].

Comparative Molecular Mechanisms with Other Sulfonylureas

Sulfosulfuron demonstrates distinct interaction patterns compared to related ALS inhibitors:

Key differentiators:

- Spatial occupancy: 78% active site volume utilization vs 64-71% for imidazolinones

- Binding energy: -5.32 kcal mol⁻¹ vs -6.44 kcal mol⁻¹ for nicosulfuron

- Resistance profile: 106-fold resistance index vs 10.8-fold for flucarbazone [4]

Table 4: Comparative binding parameters of sulfonylurea herbicides

| Herbicide | Binding Energy (kcal/mol) | Resistance Index |

|---|---|---|

| Sulfosulfuron | -5.32 | 106.1 |

| Mesosulfuron-methyl | -6.44 | 454.0 |

| Flucarbazone sodium | -2.41 | 10.8 |

| Nicosulfuron | -6.44 | 2.7 |

[Data compiled from molecular docking studies [4]]

The methyl benzoate moiety confers enhanced membrane permeability compared to ethoxysulfuron, with logP values of 2.1 vs 1.7 [2] [4].

Computational Modeling of Binding Interactions

Molecular dynamics simulations (100 ns trajectories) reveal key aspects of sulfosulfuron-ALS dynamics:

- Binding stability: Root-mean-square deviation (RMSD) <1.8 Å after 20 ns equilibration

- Energy contributions:

- Van der Waals: -42.3 kcal mol⁻¹

- Electrostatic: -28.1 kcal mol⁻¹

- Solvation: +19.4 kcal mol⁻¹ [4]

Table 5: MM-PBSA binding free energy decomposition

| Energy Component | Contribution (kcal mol⁻¹) |

|---|---|

| Van der Waals | -42.3 ± 3.1 |

| Electrostatic | -28.1 ± 2.8 |

| Polar solvation | +32.6 ± 4.2 |

| Non-polar solvation | -13.2 ± 1.9 |

| Total | -50.0 ± 5.3 |

[Computational data from MM-PBSA analysis [4]]

Resistance mutations alter binding kinetics through:

- Reduced hydrogen bond occupancy (from 85% to 43% in Pro197Thr mutants)

- Increased ligand RMS fluctuation (1.9 Å vs 1.2 Å in wild-type)

- Disrupted π-cation interactions with FAD [4]

Color/Form

White solid

XLogP3

Density

LogP

Odor

Melting Point

201.1 to 201.7 °C

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Pharmaceuticals

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Analytic Laboratory Methods

Residues in soil by HPLC/UV. Residues of sulfonylureas in soil and water may also be determined by immunoassay.

Storage Conditions

Do not contaminate water, food, feed, or seed by storage or disposal.

Maximum storage temperature: < 120 °F. ... Keep out of reach of children. Keep away from food, drink and animal feed. Keep only in the original container. Keep container tightly closed in a cool, well-ventilated place. Keep container off wet floors. /Maverick Herbicide/

Stability Shelf Life

Stable <54 °C for 14 days. Hydrolysis DT50 7 days (pH 4), 48 days (pH 5), 168 days (pH 7), 156 days (pH 9) (all 25 °C).